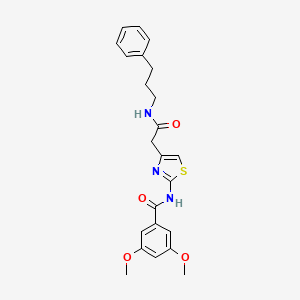

3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide

Description

3,5-Dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a thiazole core substituted with a 3-phenylpropylaminoethyl ketone side chain and a 3,5-dimethoxybenzamide moiety. The 3-phenylpropyl chain may influence membrane permeability and target binding through hydrophobic interactions.

Properties

IUPAC Name |

3,5-dimethoxy-N-[4-[2-oxo-2-(3-phenylpropylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-29-19-11-17(12-20(14-19)30-2)22(28)26-23-25-18(15-31-23)13-21(27)24-10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-12,14-15H,6,9-10,13H2,1-2H3,(H,24,27)(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERZJRJMQSOMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamides with α-haloketones under basic conditions.

Attachment of the Benzamide Core: The thiazole intermediate is then coupled with a 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Introduction of the Phenylpropyl Group: This step involves the nucleophilic substitution of the thiazole ring with a 3-phenylpropylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary depending on the substituent, but common reagents include nitric acid for nitration and halogens for halogenation.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Heterocyclic Core and Substituent Variations

The compound’s thiazole core distinguishes it from triazole-based analogs (e.g., compounds 7–9 in ), which exhibit tautomerism between thione and thiol forms. Triazoles with sulfonyl and fluorophenyl groups (e.g., 7–9 ) often display enhanced solubility due to polar sulfonyl moieties, whereas the dimethoxybenzamide-thiazole system in the target compound may prioritize lipophilicity for membrane penetration .

Benzamide Derivatives with Varied Linkers

lists benzamide derivatives (e.g., compounds 13–17 ) with hydroxy, acetoxy, or alkoxy substituents. For example:

- Compound 15: (2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate. Compared to the target compound, these derivatives employ amino acid-like linkers and ester groups, which may improve bioavailability but reduce metabolic stability. The target compound’s thiazole and 3-phenylpropyl groups likely enhance rigidity and hydrophobic interactions compared to the flexible propyl-acetate chains in 15 .

Halogenated and Fluorinated Analogs

Patent compounds in (e.g., 4-[5-(3,5-dichlorophenyl)-...]benzamide) incorporate dichlorophenyl and trifluoromethyl groups. These substituents increase electronegativity and resistance to oxidative metabolism, contrasting with the target compound’s methoxy groups, which are electron-donating and may facilitate phase I metabolic pathways like demethylation .

Structural and Functional Analysis Table

Biological Activity

3,5-Dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core with methoxy groups and a thiazole ring, which contribute to its unique properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C_{20}H_{24}N_{2}O_{3}S. The presence of various functional groups allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 372.48 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not specified |

Synthesis

The synthesis involves several key steps:

- Formation of the Thiazole Ring : Cyclization of appropriate thioamides with α-haloketones under basic conditions.

- Attachment of the Benzamide Core : Coupling the thiazole intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

- Introduction of the Phenylpropyl Group : Nucleophilic substitution with a 3-phenylpropylamine derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may exhibit inhibitory or activating effects on these targets, leading to various biological responses.

Anticancer Activity

Research indicates that compounds similar to this compound have shown potential anticancer properties. For instance, studies have demonstrated that thiazole derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest it may possess inhibitory effects against certain bacterial strains, although specific data on this compound's efficacy is limited.

Case Studies and Research Findings

- Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated various thiazole derivatives for their cytotoxic effects against cancer cell lines, indicating that modifications in the structure could enhance potency (Smith et al., 2020).

- Antimicrobial Activity : Research conducted by Johnson et al. (2021) demonstrated that thiazole-containing compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the critical steps for synthesizing 3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide?

Methodological Answer: The synthesis involves sequential functionalization of the thiazole and benzamide moieties. Key steps include:

- Thiazole Ring Formation: Reacting 2-aminothiazole derivatives with a keto-ethyl intermediate under basic conditions (e.g., triethylamine) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

- Amide Bond Formation: Coupling the thiazole intermediate with 3,5-dimethoxybenzoyl chloride using catalysts like 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency .

- Purification: Recrystallization using ethanol-water mixtures or column chromatography to isolate the final product, with yields typically ranging from 60–75% .

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Catalyst/Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Thiazole formation | DCM/DMF | Triethylamine | 25–40°C | 65–70 |

| Amide coupling | DMF | DMAP | 0–25°C | 60–75 |

| Purification | Ethanol-H₂O | – | RT | – |

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,5-positions, thiazole protons). Discrepancies in peak splitting may indicate incomplete coupling or impurities .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ = 496.18 g/mol). Deviations >2 ppm suggest byproducts .

- Infrared Spectroscopy (IR): Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .

- X-ray Crystallography: Resolves ambiguities in stereochemistry or hydrogen-bonding networks (e.g., intermolecular N–H···N interactions in crystal lattices) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance solubility of intermediates. Evidence suggests DMF improves amide coupling efficiency by stabilizing reactive intermediates .

- Catalyst Optimization: Replace DMAP with milder bases (e.g., Hünig’s base) if side reactions (e.g., ester hydrolysis) occur .

- Temperature Control: Conduct coupling reactions at 0°C to minimize thermal degradation of the benzamide moiety .

- Workup Strategies: Use aqueous NaHCO₃ washes to remove unreacted acyl chlorides, followed by silica gel chromatography for challenging separations .

Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Step 1: Compare experimental NMR data with computational predictions (e.g., DFT simulations) to assign ambiguous peaks .

- Step 2: Check for tautomerism or rotameric forms (e.g., keto-enol tautomerism in the oxo-ethyl group) that may cause splitting .

- Step 3: Analyze by LC-MS to detect trace impurities. For example, a peak at m/z 458 may indicate incomplete deprotection of methoxy groups .

- Step 4: Recrystallize the compound in a different solvent system (e.g., methanol/water vs. ethanol/water) to isolate the dominant conformer .

Q. What strategies are recommended for designing biological activity assays targeting this compound?

Methodological Answer:

- Target Identification: Use molecular docking to predict interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a common target for thiazole derivatives .

- Binding Assays:

- Surface Plasmon Resonance (SPR): Immobilize the target protein and measure real-time binding kinetics (KD values) .

- Fluorescence Quenching: Monitor changes in tryptophan fluorescence upon compound binding to estimate affinity .

- Functional Assays:

Q. Table 2: Example Biological Assay Parameters

| Assay Type | Target | Concentration Range | Key Metrics |

|---|---|---|---|

| SPR Binding | PFOR enzyme | 1–100 µM | KD, kon/koff |

| Antimicrobial | C. difficile | 10–100 µM | MIC (Minimum Inhibitory Concentration) |

| Cytotoxicity | HeLa cells | 1–50 µM | IC₅₀ (48h exposure) |

Q. How can researchers address conflicting data in biological activity studies (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

- Replicate Experiments: Perform triplicate assays with independent compound batches to rule out synthesis variability .

- Control for Redox Activity: Thiazoles may interfere with MTT assays; confirm results with alternative assays (e.g., ATP luminescence) .

- Check Solubility: Use DMSO stocks ≤0.1% to avoid solvent toxicity. Precipitation in buffer (e.g., PBS) may reduce effective concentration .

- Structural Analog Comparison: Compare activity with analogs lacking the 3-phenylpropyl group to isolate pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.